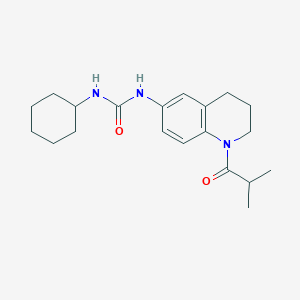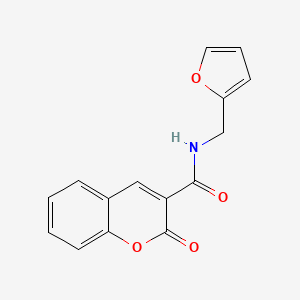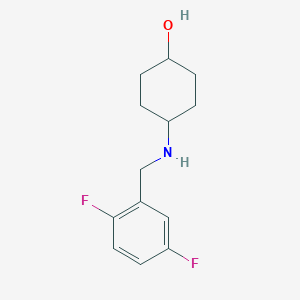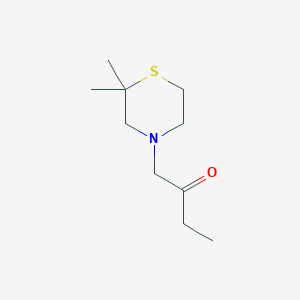![molecular formula C21H15FN4O3 B2694261 1-(2-(4-fluorophenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941989-67-9](/img/structure/B2694261.png)
1-(2-(4-fluorophenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(4-fluorophenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H15FN4O3 and its molecular weight is 390.374. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(4-fluorophenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(4-fluorophenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Compounds with pyrido[3,2-d]pyrimidine cores have been synthesized and characterized for their chemical structures and potential activities. The methods involve various chemical reactions including Knoevenagel condensation, Michael addition, and cyclization processes, which could be relevant to the synthesis of the compound . Such compounds are often investigated for their unique chemical properties, which can include fluorescence, solubility, and reactivity towards different reagents (A. Rauf et al., 2010; Somayeh Ahadi et al., 2014).
Biological Activities
Pyrido[3,2-d]pyrimidine derivatives have been explored for various biological activities, including urease inhibition, which suggests their potential use in developing treatments for diseases caused by urease-producing pathogens. These activities depend on the specific substitutions on the pyrimidine ring, which could guide the exploration of the compound's utility in similar domains (A. Rauf et al., 2010).
Photophysical Properties
Research on derivatives related to pyrido[3,2-d]pyrimidine has also focused on their photophysical properties, including fluorescence and potential applications in pH sensing. Such studies indicate the compound's potential in developing novel materials for sensors or organic electronics (Han Yan et al., 2017).
Herbicidal Activity
Additionally, certain pyrido[3,2-d]pyrimidine derivatives have been evaluated for their herbicidal activity, suggesting possible applications in agriculture for the development of new herbicides. The activity often focuses on specific biochemical targets within plants, indicating a tailored approach to pest management (Da-Wei Wang et al., 2017).
Antimicrobial and Anticancer Activities
Pyrido[3,2-d]pyrimidine compounds have also been synthesized and tested for antimicrobial and anticancer activities. These studies involve the evaluation of their effects on various bacterial strains and cancer cell lines, suggesting the compound's potential in medicinal chemistry for developing new therapeutic agents (O. S. Aremu et al., 2017).
properties
IUPAC Name |
1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN4O3/c22-16-7-5-15(6-8-16)18(27)13-25-17-4-2-10-24-19(17)20(28)26(21(25)29)12-14-3-1-9-23-11-14/h1-11H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTZSKLSCVLTFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-fluorophenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[2-(4-chlorophenyl)sulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2694178.png)


![4-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2694185.png)

![6-(3-methoxyphenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2694187.png)



![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate](/img/structure/B2694196.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2694198.png)
![2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-prop-2-enylacetamide](/img/structure/B2694199.png)
![3-(4-bromophenylsulfonyl)-N-isopentylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2694200.png)